3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine

Cross-Coupling C–N Bond Formation Piperazine Functionalization

Medicinal chemistry groups requiring sequential diversification of pyridine cores face a persistent challenge: conventional 6-bromo analogs demand elevated temperatures (≥100°C) for cross-coupling, leading to premature Boc cleavage and hydroxyl oxidation. This compound resolves that bottleneck through its 6-iodo substitution. Key advantages: • C-I bond dissociation energy (~57 kcal/mol) enables rapid oxidative addition at room temperature to 60°C, preserving the Boc group and free C3 hydroxyl throughout coupling. • Three fully orthogonal handles (N-Boc deprotection, O-alkylation/acylation, C6 cross-coupling) support independent elaboration in any order for fragment-based library synthesis. • ≥95% purity ensures direct plating into screening assays without re-purification, reducing FBDD workflow overhead.

Molecular Formula C14H20IN3O3
Molecular Weight 405.23 g/mol
Cat. No. B12305714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine
Molecular FormulaC14H20IN3O3
Molecular Weight405.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)I)O
InChIInChI=1S/C14H20IN3O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-10(19)4-5-11(15)16-12/h4-5,19H,6-9H2,1-3H3
InChIKeyUNHBFMNYSVAPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-6-iodo-2-(4-Boc-piperazin-1-yl)pyridine – Dual-Functionalized Scaffold


3-Hydroxy-6-iodo-2-(4-tert-butoxycarbonylpiperazin-1-yl)-pyridine (CAS 1824063-25-3) is a heterobifunctional pyridine scaffold that integrates three chemically distinct handles—a Boc-protected piperazine at C2, a free hydroxyl group at C3, and an iodine atom at C6—within a single low-molecular-weight framework (C₁₄H₂₀IN₃O₃, MW 405.24) . This orthogonal protection–functionalization architecture enables sequential chemoselective transformations without protecting-group manipulation, making it a strategically differentiated intermediate for parallel medicinal chemistry and fragment-based library synthesis [1].

Orthogonal C2 (Boc-piperazine), C3 (OH), and C6 (I) handles enable sequential chemoselective derivatization without protecting-group manipulation.
C6–I bond permits mild Pd/Cu-catalyzed cross-coupling under conditions that preserve the Boc and hydroxyl groups, avoiding the forcing temperatures required for 6-bromo analogs.
Supports parallel medicinal chemistry and fragment-based library synthesis by reducing overall synthetic steps and eliminating iterative protection–deprotection cycles.

Reactivity Limitations of 6-Bromo/Chloro Analogs


The 6-iodo substitution is not a trivial halogen placeholder; it governs the kinetic accessibility of the C6 position in palladium- and copper-catalyzed cross-coupling reactions. The markedly lower bond dissociation energy of the C–I bond (≈57 kcal/mol for iodopyridines) compared with C–Br (≈77 kcal/mol) and C–Cl (≈96 kcal/mol) translates into substantially faster oxidative addition rates, enabling coupling under milder conditions and shorter reaction times [1]. In practice, copper-catalyzed N-arylation of N-Boc-piperazine proceeds efficiently with aryl iodides using CuBr/rac-BINOL, whereas the corresponding bromides require elevated temperatures and deliver lower yields, fundamentally altering the feasibility of late-stage diversification when the Boc-piperazine and hydroxyl groups are already installed [1].

Halogen reactivity mismatch
6-Bromo and 6-chloro analogs exhibit significantly slower oxidative addition under copper- or palladium-catalyzed conditions. The higher C–Br and C–Cl bond dissociation energies require elevated temperatures that may compromise Boc-group integrity and reduce overall coupling efficiency.
Handle architecture mismatch
Commercially available 2-piperazinyl-pyridin-3-ol or palbociclib bromo intermediates lack the full orthogonal triad (C2-piperazine + C3-OH + C6-halogen). Substituting with these analogs introduces additional protection steps or regiochemical restrictions, undermining the streamlined three-vector library synthesis strategy.

3-Hydroxy-6-iodo-2-(4-Boc-piperazin-1-yl)pyridine vs Halogen & Boc Analogs


Aryl Iodide Advantage in Copper-Catalyzed N-Arylation

Under CuBr/rac-BINOL/K₃PO₄ catalytic conditions, aryl iodides undergo N-arylation with 1-Boc-piperazine in 60–85% isolated yield at 90 °C, while aryl bromides are explicitly reported to be less reactive and require harsher conditions, resulting in yields typically 15–25 percentage points lower [1]. This class-level inference is directly applicable to the target compound's 6-iodopyridine moiety.

Iodide advantage in N-arylation
Class-level
Iodoarenes: 60–85% isolated yield
Bromoarenes: ~15–25% lower yield (CuBr/rac-BINOL, 90 °C)
Supports higher-yielding, milder C–N coupling that preserves the Boc-piperazine and hydroxyl groups.
Yield advantage inferred from aryl halide scope; direct 6-bromopyridine analog data not available in the cited study.
Cross-Coupling C–N Bond Formation Piperazine Functionalization

Orthogonal Tri-Functional Handle Architecture

The target compound uniquely combines a Boc-protected secondary amine, a free aromatic hydroxyl, and an iodo leaving group on a single pyridine ring. In contrast, the commercially available 2-piperazin-1-yl-pyridin-3-ol hydrochloride (CAS 1185318-39-1) lacks the iodo handle entirely, requiring pre-installation of the piperazine before halogen introduction . The 6-bromo-N-Boc palbociclib intermediate (CAS 571188-82-4) carries the piperazine at the C3 position, not C2, and lacks the free C3 hydroxyl, preventing regioselective O-functionalization [1].

Orthogonal tri-functional handles
Head-to-head
Target: 3 handles (C2-N, C3-OH, C6-I)
Comparator A: 2 handles (C2-N, C3-OH, C6-H)
Comparator B: 2 handles (C3-N, C6-Br, no OH)
Eliminates protection–deprotection cycles, reducing synthetic step count for polysubstituted pyridine libraries.
Structural comparison based on IUPAC and CAS data; no assay conditions applicable.
Orthogonal Protecting-Group Strategy Sequential Derivatization Medicinal Chemistry Building Blocks

Fragment Screening-Ready Purity Specification

The target compound is supplied with a documented minimum purity of 95.00% (FW 405.24, C₁₄H₂₀IN₃O₃) . In procurement practice, building blocks with ≥95% purity reduce or eliminate the need for pre-screening purification, accelerating hit-to-lead timelines. Many close analogs—such as the non-Boc-protected 2-piperazin-1-yl-pyridin-3-ol hydrochloride—are also specified at 95%, but lack the orthogonal handles; the target compound thus delivers equivalent purity with superior synthetic utility .

Purity specification
Data to verify
≥95.00% (HPLC, batch-level QC)
Meets fragment screening procurement requirements; enables direct plating without pre-purification.
Vendor-specified purity; independent inter-laboratory validation not reported.
Purity Specification Fragment-Based Drug Discovery Procurement Quality Control

Applications of the Boc-Piperazinyl Iodopyridine


Parallel Synthesis of Trisubstituted Pyridine Libraries for Kinase Leads

In kinase drug discovery programs requiring systematic variation at the C6 position of the pyridine core while keeping the piperazine and hydroxyl groups constant, this building block allows direct Suzuki–Miyaura or Sonogashira diversification at C6 without additional protection steps [1]. The iodine leaving group ensures rapid coupling at room temperature to 60 °C, preserving the Boc group and avoiding hydroxyl oxidation, a critical advantage over 6-bromo analogs that demand higher temperatures (≥100 °C) and lead to Boc cleavage side reactions [1].

Fragment-Based Screening Collection with Orthogonal Vectors

Fragment libraries benefit from low-molecular-weight scaffolds with multiple growth vectors. This compound (MW 405 Da) provides three orthogonal vectors (N-deprotection, O-alkylation/acylation, C–C cross-coupling) that can be independently elaborated in any order . The documented ≥95% purity ensures direct plating into screening assays without re-purification, a key operational requirement for FBDD groups managing large compound collections .

Late-Stage Functionalization for CNS-Targeted Intermediates

For CNS-penetrant candidates where the piperazine moiety is a privileged pharmacophore, this intermediate allows the piperazine to be introduced early via the Boc-protected form, then the Boc group can be removed and the free amine diversified at the final step, while the C6 iodine provides a late-stage handle for introducing aryl, heteroaryl, or alkynyl groups under mild conditions compatible with acid-sensitive functionality [1]. The free C3 hydroxyl offers an additional vector for prodrug or solubility-modulating groups.

Application
Selection Property
Validation Focus
Parallel trisubstituted pyridine libraries for kinase leads
Mild C6 cross-coupling reactivity
Boc-group integrity and coupling efficiency under Suzuki/Sonogashira conditions at ≤60 °C
Fragment-based screening collections
Orthogonal three-vector scaffold
Sequential N-deprotection, O-alkylation, and C–C coupling without intermediate purification
Late-stage functionalization for CNS-targeted intermediates
Boc-protected piperazine early-stage installation
Final-step diversification of free amine and C6 position under acid-compatible conditions
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